Cas no 338420-71-6 (N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea)
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea structure](https://ja.kuujia.com/scimg/cas/338420-71-6x500.png)
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea 化学的及び物理的性質
名前と識別子
-
- N-(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROL-2-YL)UREA
- {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}urea
- Urea, N-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]-
- N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea
- [1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea
-
- MDL: MFCD00231949
- インチ: 1S/C11H8ClF3N4O/c12-7-4-6(11(13,14)15)5-17-9(7)19-3-1-2-8(19)18-10(16)20/h1-5H,(H3,16,18,20)
- InChIKey: XVUFDHOIQYNBQG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1N1C=CC=C1NC(N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 72.9
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB300016-100 mg |
N-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea; . |
338420-71-6 | 100 mg |
€221.50 | 2023-07-20 | ||
Ambeed | A913004-1g |
{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}urea |
338420-71-6 | 90% | 1g |
$348.0 | 2024-04-15 | |
abcr | AB300016-100mg |
N-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea; . |
338420-71-6 | 100mg |
€283.50 | 2025-02-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884786-1g |
{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}urea |
338420-71-6 | 90% | 1g |
¥2394.0 | 2023-03-29 |
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}ureaに関する追加情報
Introduction to N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea (CAS No. 338420-71-6)
N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 338420-71-6, represents a novel class of molecules with potential applications in the treatment of various diseases. Its unique structural features, particularly the presence of a pyridine ring and a pyrrole moiety, make it an intriguing candidate for further exploration in medicinal chemistry.
The compound's molecular structure consists of several key functional groups that contribute to its biological activity. The 3-chloro and trifluoromethyl substituents on the pyridine ring are known to enhance the metabolic stability and binding affinity of small molecules to biological targets. Additionally, the pyrrole ring introduces a nitrogen-rich environment that can interact with various enzymes and receptors, making it a versatile scaffold for drug design.
In recent years, there has been a growing interest in developing inhibitors targeting enzymes involved in cancer metabolism. N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea has been identified as a promising lead compound in this area. Preliminary studies have shown that it exhibits inhibitory activity against key enzymes such as PDHK1 (pyruvate dehydrogenase kinase 1), which plays a crucial role in glycolysis regulation. By inhibiting PDHK1, this compound may help disrupt the energy supply in cancer cells, leading to their starvation and eventual death.
Furthermore, the structural features of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea make it an attractive candidate for further optimization through structure-based drug design. Computational modeling and molecular dynamics simulations have been employed to understand the interactions between this compound and its target enzymes at an atomic level. These studies have provided valuable insights into the binding mode and potential pharmacophores, guiding the development of more potent and selective analogs.
The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-chloro and trifluoromethyl groups requires specialized reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis have been utilized to construct the complex framework of this molecule efficiently.
Evaluation of the pharmacological properties of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea has been conducted both in vitro and in vivo. In cell-based assays, this compound has demonstrated significant inhibitory effects on cancer cell proliferation across multiple tumor types. Additionally, preclinical studies have shown promising results in animal models, indicating its potential as a therapeutic agent. These findings have generated considerable interest among researchers and pharmaceutical companies looking for novel anti-cancer drugs.
The safety profile of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea is another critical aspect that has been thoroughly investigated. Toxicological studies have been performed to assess its acute and chronic toxicity levels. The results suggest that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully understand its long-term safety profile before human clinical trials can commence.
The development of N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea aligns with the broader trend towards targeted therapy in oncology. By selectively inhibiting key enzymes involved in cancer metabolism, this compound offers a unique mechanism of action that may complement existing treatments. The growing body of evidence supporting its efficacy and safety makes it a promising candidate for future clinical development.
In conclusion, N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea (CAS No. 338420-71-6) represents a significant advancement in pharmaceutical research. Its unique structural features, combined with promising preclinical results, position it as a valuable tool for developing new treatments for cancer. As further research continues, this compound holds great potential to improve patient outcomes and contribute to the advancement of precision medicine.
338420-71-6 (N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea) 関連製品
- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 1156845-41-8(1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)
- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
